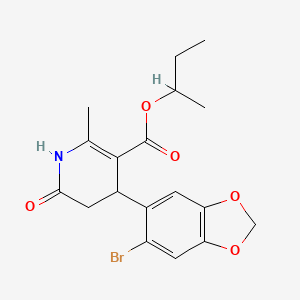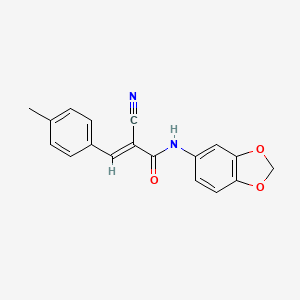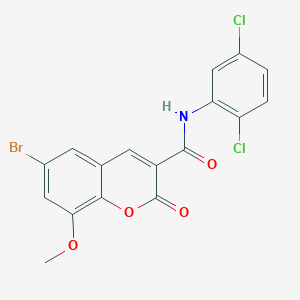![molecular formula C21H26N2O3 B4625817 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as PNU-282987, is a synthetic compound that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In recent years, PNU-282987 has gained attention as a potential therapeutic agent for a number of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mecanismo De Acción
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine acts as a partial agonist for the α7 nAChR, which is primarily expressed in the brain and immune system. Activation of this receptor has been shown to have a number of beneficial effects, including the release of anti-inflammatory cytokines and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. These include the reduction of inflammation, the promotion of neuroplasticity, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine can be difficult to work with due to its low solubility in water, which can make it challenging to administer in animal models.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine. These include further studies on its efficacy in animal models of Alzheimer's disease, schizophrenia, and inflammatory bowel disease, as well as investigations into its potential use in other conditions such as depression and multiple sclerosis. Additionally, research could focus on developing more efficient methods for administering 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine in animal models.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a number of areas. In Alzheimer's disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve working memory and reduce symptoms of psychosis. Inflammatory bowel disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to reduce inflammation and improve gut barrier function.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-9-19(10-8-16)26-17(2)21(24)23-13-11-22(12-14-23)18-5-4-6-20(15-18)25-3/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGFOVPSBPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)

![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)

![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)